molecular formula C19H18N4O B13896921 N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide

N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide

Cat. No.: B13896921
M. Wt: 318.4 g/mol
InChI Key: GCGOWNLWEBLUMU-CIAFOILYSA-N
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Description

N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (–HC=N–) and are known for their stability and versatility in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound can disrupt the integrity of bacterial cell walls, leading to cell lysis and death . Additionally, it may inhibit key bacterial enzymes, thereby preventing essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinoline core and azomethine linkage make it a versatile compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C19H18N4O/c1-23(2)17-9-7-14(8-10-17)12-21-22-19(24)16-11-15-5-3-4-6-18(15)20-13-16/h3-13H,1-2H3,(H,22,24)/b21-12+

InChI Key

GCGOWNLWEBLUMU-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3N=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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